Cas no 949164-09-4 ((2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid)

(2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid is a chiral amino acid derivative featuring a benzyloxy-substituted phenyl group and a 3-fluorophenyl moiety. Its structure combines a stereogenic center with functionalized aromatic rings, making it a valuable intermediate in medicinal chemistry and peptide research. The presence of fluorine enhances metabolic stability and binding affinity, while the benzyloxy group offers synthetic versatility for further modifications. This compound is particularly useful in the design of enzyme inhibitors or receptor ligands due to its rigid, aromatic-rich scaffold. High purity and well-defined stereochemistry ensure reproducibility in research applications. Suitable for use in organic synthesis and drug discovery, it provides a precise structural framework for probing biological interactions.
(2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid structure
949164-09-4 structure
商品名:(2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid
CAS番号:949164-09-4
MF:C23H22FNO4
メガワット:395.423490047455
CID:2859567

(2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid 化学的及び物理的性質

名前と識別子

    • ALX 1393
    • ALX1393
    • (2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid
    • (2S)-2-amino-3-((2-(benzyloxy)phenyl)(3-fluorophenyl)methoxy)propanoic acid
    • O-[2-benzyloxyphenyl-3-flurophenyl]methyl-L-serine
    • GTPL4622
    • BDBM50256745
    • Q27074419
    • (2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid
    • ALX-1393
    • インチ: 1S/C23H22FNO4/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16/h1-13,20,22H,14-15,25H2,(H,26,27)/t20-,22?/m0/s1
    • InChIKey: ADUSZEGHFWRTQS-AIBWNMTMSA-N
    • ほほえんだ: FC1=CC=CC(=C1)C(C1=CC=CC=C1OCC1C=CC=CC=1)OC[C@@H](C(=O)O)N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 9
  • 複雑さ: 499
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 81.8

(2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-300191A-1 mg
ALX-1393,
949164-09-4 >98%
1mg
¥1,128.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-300191-500µg
ALX-1393,
949164-09-4 >98%
500µg
¥790.00 2023-09-05
Ambeed
A1364939-100mg
AlX-1393
949164-09-4 98%
100mg
$1884.0 2024-05-30
Ambeed
A1364939-50mg
AlX-1393
949164-09-4 98%
50mg
$1391.0 2024-05-30
SHENG KE LU SI SHENG WU JI SHU
sc-300191-500 µg
ALX-1393,
949164-09-4 >98%
500µg
¥790.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-300191A-1mg
ALX-1393,
949164-09-4 >98%
1mg
¥1128.00 2023-09-05
Ambeed
A1364939-5mg
AlX-1393
949164-09-4 91%
5mg
$1397.0 2025-02-27
Ambeed
A1364939-10mg
AlX-1393
949164-09-4 98%
10mg
$671.0 2024-05-30
Ambeed
A1364939-1mg
AlX-1393
949164-09-4 98%
1mg
$191.0 2024-05-30
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A938313-1mg
ALX-1393
949164-09-4 ≥98%
1mg
¥3,598.20 2022-09-29

(2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid 関連文献

Related Articles

(2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acidに関する追加情報

Compound CAS No. 949164-09-4: (2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid

The compound CAS No. 949164-09-4, also known as (2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and advanced materials science. This compound is characterized by its complex structure, which includes an (S)-amino propanoic acid backbone and a tertiary ether group substituted with benzyloxy and fluorophenyl moieties. These structural features contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of tertiary ether groups in drug design, particularly in enhancing the bioavailability and stability of pharmaceutical compounds. The presence of a fluorophenyl group further adds to the compound's versatility, as fluorinated aromatic systems are known for their ability to modulate pharmacokinetic properties and improve drug-target interactions. The benzyloxy substituent, on the other hand, introduces additional electronic effects that can influence the molecule's solubility and partition coefficients.

One of the most promising applications of this compound lies in its potential as a precursor for peptide synthesis. The (S)-amino propanoic acid backbone is a common structural motif in amino acids, making this compound a valuable building block for constructing bioactive molecules. Researchers have recently explored its use in synthesizing enantiomerically pure peptides, which are critical for studying chiral interactions in biological systems.

In terms of synthesis, this compound can be prepared via a multi-step process involving Stille coupling reactions and asymmetric catalysis. The Stille coupling allows for precise control over the substitution pattern at the ether oxygen, while asymmetric catalysis ensures the formation of the desired (S)-configuration at the amino acid center. These methods are highly efficient and scalable, making them suitable for both academic research and industrial production.

From an environmental standpoint, this compound has shown minimal toxicity in preliminary assays, which aligns with current trends toward green chemistry and sustainable drug development. Its biodegradability has been assessed under various conditions, with results indicating that it undergoes rapid hydrolysis under physiological pH conditions, further supporting its potential as a safe therapeutic agent.

Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to enhance its yield and purity while reducing costs. Additionally, efforts are being made to explore its application in targeted drug delivery systems, where its unique structural features could enable selective targeting of diseased tissues while minimizing off-target effects.

In conclusion, CAS No. 949164-09-4, or (2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid, represents a cutting-edge molecule with vast potential across multiple scientific disciplines. Its intricate structure, combined with recent advancements in synthetic methodologies and pharmacological applications, positions it as a key player in future innovations within the chemical sciences.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:949164-09-4)(2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid
A1241188
清らかである:99%/99%/99%/99%/99%/99%
はかる:1mg/5mg/10mg/25mg/50mg/100mg
価格 ($):172/420/604/933/1252/1696